N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule featuring a 1,1-dioxidoisothiazolidine heterocycle linked to a 2-methylphenyl group and an o-tolyloxyacetamide moiety.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-16(21-10-5-11-26(21,23)24)12-17(14)20-19(22)13-25-18-7-4-3-6-15(18)2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPVCZJJBBKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups, including an isothiazolidine moiety and an acetamide group. The synthesis typically involves several steps:
- Formation of the Dioxidoisothiazolidine Ring : This is achieved by reacting a precursor with sulfur dioxide and an oxidizing agent.
- Amide Coupling : The acetamide core is introduced using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Introduction of the o-Tolyloxy Group : Methylation reactions are performed to attach the o-tolyloxy group.
Biological Mechanisms
The biological activity of this compound has been linked primarily to its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapies.
The mechanism through which this compound exerts its effects includes:
- CDK2 Inhibition : By binding to CDK2, the compound disrupts normal cell cycle progression.
- Induction of Apoptosis : The resultant cell cycle arrest can trigger apoptotic pathways in cancerous cells.
Research Findings
Research has demonstrated significant biological activity associated with this compound. Key findings include:
- Anticancer Potential : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have been noted for their ability to inhibit tumor growth in vitro and in vivo models .
- Enzyme Interaction Studies : Experimental data indicate that the compound interacts with several enzymes involved in metabolic pathways, suggesting broader pharmacological applications beyond oncology .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The mechanism was primarily attributed to CDK2 inhibition leading to G1 phase arrest.
Case Study 2: Interaction with Biochemical Pathways
Another study focused on the compound's interaction with metabolic enzymes. It was found that the compound modulated key pathways involved in cellular metabolism and apoptosis, enhancing its potential as a therapeutic agent not only for cancer but also for metabolic disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3S |
| Molecular Weight | 336.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Biological Activity | Observation |
|---|---|
| CDK2 Inhibition | Significant reduction in activity |
| Cytotoxicity against cancer cells | IC50 values indicating effectiveness |
| Modulation of metabolic enzymes | Enhanced apoptosis pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide can be contextualized against related acetamide derivatives. Key comparisons include heterocyclic core variations, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Heterocycle Diversity: The target compound’s 1,1-dioxidoisothiazolidine core distinguishes it from thiadiazole (e.g., compounds 5e–5k ), thiazolidinone , and thiazole derivatives .
Substituent Effects: Phenoxy Groups: The o-tolyloxy (methyl-substituted phenoxy) group in the target compound is structurally analogous to methoxyphenoxy (e.g., 5k ) and isopropylphenoxy (e.g., 5e ) moieties. These substituents influence lipophilicity and receptor binding. Aromatic Linkers: Unlike BAI , which uses a biphenyl-indazolyl system, the target compound employs a simpler 2-methylphenyl group, possibly reducing steric hindrance.
Biological Activity :
- Antiproliferative Effects : The target compound and BAI share antiproliferative activity against uterine myoma cells, likely mediated through PARP fragmentation. This contrasts with antimicrobial (e.g., 5e, 8f ) or hypoglycemic (e.g., 3i ) activities seen in analogs.
- Toxicity Profile : The target compound’s lack of cardiovascular toxicity at therapeutic doses differentiates it from compounds with thiazolidinedione cores, which are associated with safety concerns in diabetes therapies .
Synthetic Routes :
- While direct synthesis data for the target compound is unavailable, similar derivatives are synthesized via:
- Condensation reactions (e.g., thiadiazole formation via carbon disulfide ).
- Heterocycle functionalization (e.g., thiazolidinone formation ).
- Acetamide coupling (e.g., nucleophilic substitution for phenoxy groups ).
Research Findings and Implications
- Structural-Activity Relationships (SAR): The isothiazolidin dioxide core and o-tolyloxy group are critical for the target compound’s antiproliferative activity. Modifications to the heterocycle (e.g., thiadiazole substitution) or phenoxy substituents (e.g., chloro, methoxy) alter bioactivity profiles .
- Pharmacokinetics : The sulfone group may enhance metabolic stability compared to thioether-containing analogs (e.g., 5e ), though experimental data are needed.
- Therapeutic Potential: The specificity for uterine myoma cells without cardiovascular toxicity positions the target compound as a promising candidate for gynecological drug development .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide to achieve high yields and purity?
Methodological Answer: The synthesis requires careful control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., reflux) for cyclization steps to form the isothiazolidin-2-yl moiety .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, as demonstrated in analogous acetamide syntheses .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve coupling efficiency during acetamide bond formation .
- Purification : Recrystallization from ethanol or aqueous mixtures ensures removal of unreacted intermediates, critical for achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what specific spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for the isothiazolidin-2-yl group (δ ~3.8–4.2 ppm for methylene protons adjacent to sulfone) and the o-tolyloxy aromatic protons (δ ~6.9–7.5 ppm) .
- IR Spectroscopy : Confirm sulfone (asymmetric S=O stretch at ~1300 cm⁻¹) and amide C=O (1667 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~429 for analogous compounds) validate molecular weight .
Note : Cross-reference experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers design initial biological activity assays to evaluate potential therapeutic applications, particularly in kinase inhibition?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of cyclin-dependent kinase 2 (CDK2), a target suggested by structural analogs .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
- Control Experiments : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls to validate assay specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental bioactivity data, particularly when observed activity deviates from predicted models?
Methodological Answer:
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may artificially inflate or suppress activity .
- Stereochemical Considerations : Evaluate enantiomeric purity via chiral chromatography, as unaccounted stereochemistry in the isothiazolidin-2-yl group may alter binding kinetics .
- Assay Conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and co-factor concentrations (e.g., ATP levels in kinase assays) .
Q. What advanced strategies can establish structure-activity relationships (SAR) for derivatives, focusing on modifications to the isothiazolidin-2-yl and o-tolyloxy moieties?
Methodological Answer:
- Isothiazolidin-2-yl Modifications : Replace the sulfone group with sulfonamide or sulfoxide to assess electronic effects on kinase binding. Monitor activity via comparative IC₅₀ assays .
- o-Tolyloxy Substitutions : Introduce electron-withdrawing groups (e.g., nitro) or bulky substituents to probe steric and electronic contributions to receptor interactions. Use X-ray crystallography to map binding-site interactions .
- Data Integration : Employ multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
Q. How should researchers integrate computational modeling with experimental validation to elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfone group and CDK2’s ATP-binding pocket. Prioritize poses with hydrogen bonds to Glu81 and Lys89 .
- MD Simulations : Run 100-ns simulations to assess stability of docked complexes. Calculate binding free energies via MM/GBSA .
- Experimental Validation : Synthesize analogs predicted to disrupt key interactions (e.g., methyl-to-hydrogen substitutions) and test kinase inhibition. Discrepancies between simulation and assay data may indicate overlooked solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
